molecular formula C10H18BrN3 B13539527 4-Bromo-1-(heptan-4-yl)-1h-pyrazol-5-amine

4-Bromo-1-(heptan-4-yl)-1h-pyrazol-5-amine

Cat. No.: B13539527
M. Wt: 260.17 g/mol
InChI Key: GKPNXPGPXMBXLN-UHFFFAOYSA-N
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Description

4-Bromo-1-(heptan-4-yl)-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4th position and a heptan-4-yl group at the 1st position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(heptan-4-yl)-1h-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the heptan-4-yl group: This step involves the alkylation of the pyrazole ring using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(heptan-4-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-(heptan-4-yl)-1h-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(heptan-4-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The bromine atom and the heptan-4-yl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(heptan-4-yl)-1h-pyrazol-3-amine
  • 4-Bromo-1-(heptan-4-yl)-1h-pyrazol-4-amine
  • 4-Bromo-1-(heptan-4-yl)-1h-pyrazol-2-amine

Uniqueness

4-Bromo-1-(heptan-4-yl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H18BrN3

Molecular Weight

260.17 g/mol

IUPAC Name

4-bromo-2-heptan-4-ylpyrazol-3-amine

InChI

InChI=1S/C10H18BrN3/c1-3-5-8(6-4-2)14-10(12)9(11)7-13-14/h7-8H,3-6,12H2,1-2H3

InChI Key

GKPNXPGPXMBXLN-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)N1C(=C(C=N1)Br)N

Origin of Product

United States

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